molecular formula C9H15ClN2O2S2 B7897470 3-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride

3-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride

Cat. No.: B7897470
M. Wt: 282.8 g/mol
InChI Key: PSUQAMZQVGYHLJ-UHFFFAOYSA-N
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Description

3-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride is a synthetic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a thiophene-2-sulfonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride typically involves the reaction of 3-methylpiperazine with thiophene-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the piperazine ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

The compound 3-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride is a synthetic molecule that has garnered attention in various scientific research fields due to its unique structural properties and potential biological activities. This article explores the applications of this compound, focusing on its medicinal chemistry, biological interactions, and industrial uses, supported by case studies and data tables.

Medicinal Chemistry

  • Antimicrobial Properties : Compounds similar to 3-Methyl-1-(thiophene-2-sulfonyl)-piperazine have shown promising antimicrobial activities. For instance, derivatives containing sulfonyl groups have been reported to exhibit effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .
  • Enzyme Inhibition : Research indicates that piperazine derivatives can act as enzyme inhibitors, which is crucial for drug design. Studies using surface plasmon resonance (SPR) techniques have explored the binding affinities of these compounds to specific enzymes, proposing that 3-Methyl-1-(thiophene-2-sulfonyl)-piperazine could similarly interact with therapeutic targets .

The biological activity of this compound is hypothesized based on its structural analogs:

  • Anticancer Potential : Some piperazine derivatives have been evaluated for their anticancer properties, showing activity against various tumor cell lines. The mechanism often involves the inhibition of cell proliferation pathways .
  • Neuropharmacological Effects : Given the structural similarities with known psychoactive compounds, there is potential for exploring its effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.

Industrial Applications

  • Chemical Synthesis : This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex pharmaceuticals and agrochemicals.
  • Material Science : The unique properties of thiophene derivatives make them suitable for applications in organic electronics and photovoltaic materials, where they can enhance charge transport properties.

Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineReference
3-Methyl-1-(thiophene-2-sulfonyl)-piperazineAntimicrobialE. coli, S. aureus
Similar Piperazine DerivativeAnticancerVarious Tumor Cell Lines
Piperazine-based CompoundEnzyme InhibitionSpecific Enzymes

Case Study 1: Antimicrobial Evaluation

A study evaluating various sulfonamide-containing piperazines demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for effective compounds ranged from 3.12 to 12.5 μg/mL, indicating that similar evaluations for 3-Methyl-1-(thiophene-2-sulfonyl)-piperazine could yield valuable insights into its potential as an antimicrobial agent .

Case Study 2: Neuropharmacological Screening

Research on piperazine derivatives has highlighted their potential in modulating neurotransmitter systems. A derivative was tested for its effects on serotonin receptors, showing promising results that suggest further exploration into the psychotropic effects of 3-Methyl-1-(thiophene-2-sulfonyl)-piperazine may be warranted .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene-2-sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The piperazine ring can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-imidazole-4-sulfonyl chloride: Similar in structure but contains an imidazole ring instead of a piperazine ring.

    Thiophene-3-carbonyl chloride: Contains a thiophene ring but lacks the piperazine moiety.

    1-Methyl-1H-pyrazole-4-sulfonyl chloride: Contains a pyrazole ring instead of a piperazine ring.

Uniqueness

3-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride is unique due to the combination of the piperazine ring and the thiophene-2-sulfonyl group, which imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Biological Activity

3-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound incorporates a thiophene moiety and a sulfonyl group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential in various medical applications.

Research indicates that piperazine derivatives often interact with various neurotransmitter receptors, including dopamine and serotonin receptors. The presence of the thiophene and sulfonyl groups in this compound may enhance its binding affinity and specificity towards these targets, potentially leading to dual or multi-target pharmacological effects.

In Vitro Studies

In vitro studies have demonstrated that piperazine derivatives can exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains.
  • Cytotoxicity : Research has indicated varying degrees of cytotoxicity against cancer cell lines. For instance, modifications in piperazine structures have been linked to increased growth inhibition in certain cancer types, suggesting that this compound may also possess anticancer properties.
Cell Line GI50 (µM) Activity
MCF-7 (Breast Cancer)3.1Moderate Cytotoxicity
U87 (Glioblastoma)>50No Notable Activity
MiaPaCa-2 (Pancreatic)>50No Notable Activity

Case Studies and Research Findings

  • Matrix Metalloproteinase Inhibition : A study highlighted the inhibitory effects of sulfonyl-containing piperazines on MMPs, suggesting potential applications in treating diseases characterized by excessive tissue remodeling, such as cancer and arthritis .
  • Cytotoxicity Screening : Another investigation into related compounds showed promising results against various human cancer cell lines, indicating that structural modifications could enhance activity against specific targets .
  • Neuropharmacological Effects : The interaction of similar piperazine derivatives with serotonin and dopamine receptors suggests that this compound may also influence mood disorders or neurodegenerative diseases .

Properties

IUPAC Name

3-methyl-1-thiophen-2-ylsulfonylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S2.ClH/c1-8-7-11(5-4-10-8)15(12,13)9-3-2-6-14-9;/h2-3,6,8,10H,4-5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUQAMZQVGYHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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